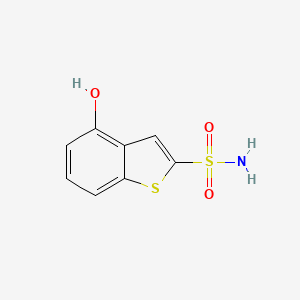
4-Hydroxy-1-benzothiophene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-1-benzothiophene-2-sulfonamide is a chemical compound with the molecular formula C8H7NO3S2 and a molecular weight of 229.27608 g/mol . This compound is part of the thiophene-based sulfonamides, which are known for their significant biological activities, including antibacterial, antiviral, anticancer, and carbonic anhydrase inhibition properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 4-Hydroxy-1-benzothiophene-2-sulfonamide, often involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These reactions typically involve the condensation of sulfur with various substrates under specific conditions to form the thiophene ring.
Industrial Production Methods
Industrial production of thiophene derivatives generally follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, often involving continuous flow processes and advanced purification techniques to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxy-1-benzothiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .
Aplicaciones Científicas De Investigación
4-Hydroxy-1-benzothiophene-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as an antibacterial, antiviral, and anticancer agent.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-1-benzothiophene-2-sulfonamide involves its interaction with specific molecular targets, such as carbonic anhydrase enzymes. The compound inhibits these enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can lead to various physiological effects, depending on the specific enzyme and its role in the body .
Comparación Con Compuestos Similares
4-Hydroxy-1-benzothiophene-2-sulfonamide can be compared with other thiophene-based sulfonamides, such as:
4,5-Dichlorothiophene-2-sulfonamide: Known for its strong inhibitory effect on carbonic anhydrase II.
5-(Aminomethyl)thiophene-2-sulfonamide: Exhibits weaker inhibitory effects compared to other derivatives.
The uniqueness of this compound lies in its specific substitution pattern, which influences its biological activity and chemical reactivity .
Propiedades
Fórmula molecular |
C8H7NO3S2 |
|---|---|
Peso molecular |
229.3 g/mol |
Nombre IUPAC |
4-hydroxy-1-benzothiophene-2-sulfonamide |
InChI |
InChI=1S/C8H7NO3S2/c9-14(11,12)8-4-5-6(10)2-1-3-7(5)13-8/h1-4,10H,(H2,9,11,12) |
Clave InChI |
KWNKEEZVYAHKNV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C=C(SC2=C1)S(=O)(=O)N)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Iodobenzo[b]thiophene-2-carbonitrile](/img/structure/B8774352.png)


![4-Fluoro-2-(trifluoromethyl)benzo[D]thiazol-7-OL](/img/structure/B8774375.png)







![1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 6-bromo-5-hydroxy-, 1-(1,1-dimethylethyl) 2-ethyl ester](/img/structure/B8774420.png)
